7-Bromo-4-(trifluoromethyl)benzofuran

Description

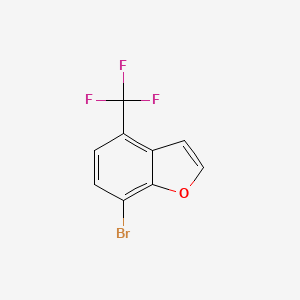

7-Bromo-4-(trifluoromethyl)benzofuran is a halogenated benzofuran derivative characterized by a bromo group at the C-7 position and a trifluoromethyl (-CF₃) group at the C-4 position of the benzofuran core. Benzofuran derivatives are renowned for their structural versatility and broad pharmacological activities, including antimicrobial, antitumor, and analgesic properties .

Properties

Molecular Formula |

C9H4BrF3O |

|---|---|

Molecular Weight |

265.03 g/mol |

IUPAC Name |

7-bromo-4-(trifluoromethyl)-1-benzofuran |

InChI |

InChI=1S/C9H4BrF3O/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4H |

InChI Key |

HTFNYPZJDWSLJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=CO2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural Analogs and Substituent Effects

The biological activity of benzofuran derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations :

- Positional Effects : Bromination at C-7 (as in 7-Bromo-1-benzofuran and 7-Bromo-4-fluorobenzofuran) is synthetically feasible compared to C-2 or C-6 bromination, which often suffers from low yields .

- Electron-Withdrawing Groups : The trifluoromethyl group at C-4 in this compound is a strong electron-withdrawing substituent, likely improving interactions with hydrophobic enzyme pockets (e.g., MAO-B or opioid receptors) compared to fluorine or methyl groups .

Pharmacological Activity Comparison

Antimicrobial Activity

Benzofuran derivatives exhibit competitive binding energies to microbial targets. For example:

- Compound 5a (unspecified benzofuran derivative): Binding energy = -5.77 kcal/mol (close to streptomycin at -5.99) .

- This compound is hypothesized to show superior binding due to the -CF₃ group’s hydrophobic interactions, though direct data is lacking.

Analgesic Activity

- Compound 22 (chloro and -CF₃ on benzofuran): 24% pain inhibition, comparable to indomethacin .

- Compound 23 (nitro and bromo substituents): 60% pain inhibition, outperforming carbaldehyde analogs .

- The bromo and -CF₃ groups in this compound may synergize to enhance TRPV-1 or ASIC-1α channel modulation, though experimental validation is needed .

Enzyme Inhibition

- MAO-B inhibitors with bromo substituents (e.g., 7-methyl benzofuran derivatives) adopt distinct binding modes in hydrophobic cavities . The -CF₃ group in this compound could further stabilize these interactions via van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.